molecular formula C14H16NO4- B12366092 1-tert-Butyl 2,3-dihydroindole-1,2-dicarboxylate

1-tert-Butyl 2,3-dihydroindole-1,2-dicarboxylate

Cat. No.: B12366092
M. Wt: 262.28 g/mol
InChI Key: QONNUMLEACJFME-UHFFFAOYSA-M
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Description

1-tert-Butyl 2,3-dihydroindole-1,2-dicarboxylate is a compound belonging to the class of indole derivatives Indoles are significant heterocyclic systems found in various natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl 2,3-dihydroindole-1,2-dicarboxylate typically involves the reaction of indole derivatives with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl 2,3-dihydroindole-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted indole derivatives .

Scientific Research Applications

1-tert-Butyl 2,3-dihydroindole-1,2-dicarboxylate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-tert-Butyl 2,3-dihydroindole-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

  • 1-tert-Butyl 2-ethyl-3-oxopyrrolidine-1,2-dicarboxylate
  • tert-Butyl indoline-1-carboxylate

Comparison: 1-tert-Butyl 2,3-dihydroindole-1,2-dicarboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its tert-butyl group and indole core make it a versatile compound for various applications .

Properties

Molecular Formula

C14H16NO4-

Molecular Weight

262.28 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylate

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17)/p-1

InChI Key

QONNUMLEACJFME-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)[O-]

Origin of Product

United States

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